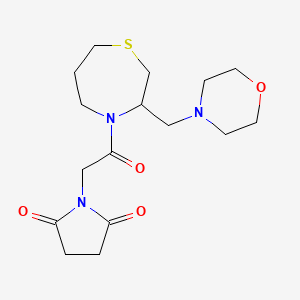![molecular formula C14H19NO5S B2716929 methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate CAS No. 1396812-55-7](/img/structure/B2716929.png)
methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)benzoate is a chemical compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzoate ester linked to a sulfamoyl group, which is further substituted with a cyclopropyl and hydroxypropyl moiety. The unique structure of this compound allows it to participate in diverse chemical reactions and exhibit specific biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Sulfamoyl Intermediate: The reaction begins with the sulfonation of benzoic acid to form 4-sulfamoylbenzoic acid.
Esterification: The 4-sulfamoylbenzoic acid is then esterified with methanol in the presence of an acid catalyst to yield methyl 4-sulfamoylbenzoate.
Substitution Reaction: The final step involves the nucleophilic substitution of the sulfamoyl group with 2-cyclopropyl-2-hydroxypropylamine under basic conditions to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Methyl 4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted sulfamoyl derivatives.
科学研究应用
Methyl 4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as cytosolic phospholipase A2α, which plays a role in inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular pathways.
Industrial Applications: It is utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate involves its interaction with specific molecular targets. For example, as an inhibitor of cytosolic phospholipase A2α, it binds to the enzyme’s active site, preventing the release of arachidonic acid from phospholipids. This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes .
相似化合物的比较
Methyl 4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)benzoate can be compared with other sulfamoylbenzoate derivatives:
Naphthyl-substituted Sulfamoylbenzoates: These compounds have different substituents on the sulfamoyl group, affecting their potency and selectivity as enzyme inhibitors.
Phenylpropanoic Acid Derivatives: These compounds share a similar mechanism of action but differ in their chemical structure and pharmacokinetic properties.
Conclusion
Methyl 4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)benzoate is a versatile compound with significant potential in medicinal chemistry and industrial applications. Its unique structure allows it to participate in various chemical reactions and exhibit specific biological activities, making it a valuable compound for scientific research and industrial processes.
属性
IUPAC Name |
methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-14(17,11-5-6-11)9-15-21(18,19)12-7-3-10(4-8-12)13(16)20-2/h3-4,7-8,11,15,17H,5-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPMJVNTQATLPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
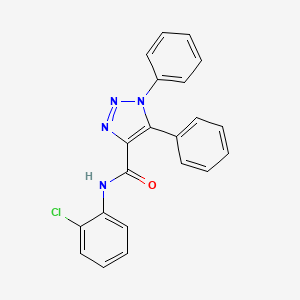
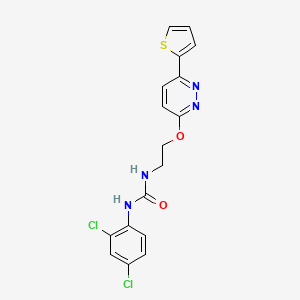
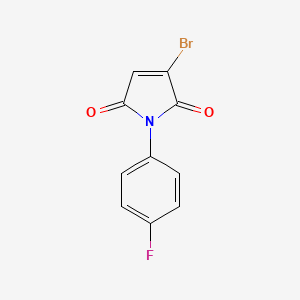
![N-(3-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2716850.png)
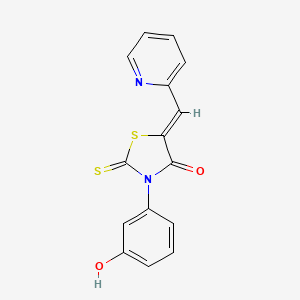
![ethyl 3-[({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}sulfonyl)amino]benzenecarboxylate](/img/structure/B2716854.png)
![N-[2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2716855.png)
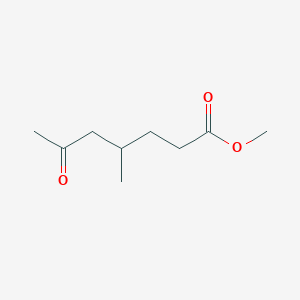
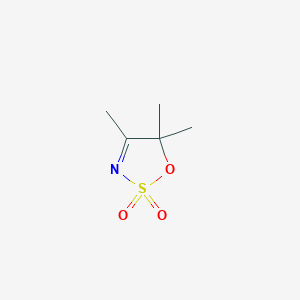

![N-((2-morpholinopyrimidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2716860.png)
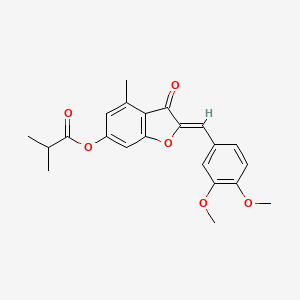
![2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2716866.png)
